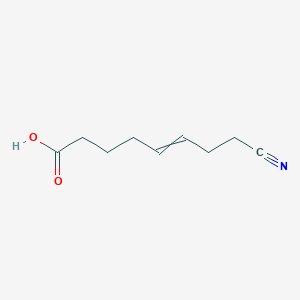

8-Cyanooct-5-enoic acid

Description

8-Cyanooct-5-enoic acid is a specialized organic compound that, while not extensively documented in mainstream chemical literature, represents a class of molecules with considerable potential. Its structure, featuring a carboxylic acid, a nitrile group, and an internal alkene, makes it a versatile platform for chemical modification and a subject of academic and industrial curiosity.

This compound is systematically classified as a derivative of both unsaturated fatty acids and aliphatic nitriles. The nomenclature of such compounds is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). libretexts.org The principal functional group, the carboxylic acid, dictates the suffix "-oic acid". libretexts.org The carbon chain is numbered starting from the carboxyl carbon as position 1. libretexts.org

The name "this compound" precisely describes its structure:

Oct- : Indicates an eight-carbon chain.

-5-en- : Specifies a carbon-carbon double bond between carbons 5 and 6. libretexts.org

-oic acid : Denotes the carboxylic acid group at position 1. libretexts.org

8-Cyano- : Indicates a nitrile (-C≡N) group attached to the eighth carbon.

This compound is a hybrid system, integrating the reactivity of an alkene, the nucleophilic and electrophilic nature of a nitrile, and the acidic and versatile reactivity of a carboxylic acid. The spatial arrangement of the double bond at the C5-C6 position allows for the existence of cis (Z) and trans (E) isomers, which can impart distinct physical properties and reactivity profiles to the molecule.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO₂ |

| IUPAC Name | This compound |

| Functional Groups | Carboxylic Acid, Alkene, Nitrile |

| Systematic Classification | Unsaturated Cyano-Fatty Acid |

The true potential of this compound lies in its interdisciplinary applications, which stem from its trifunctional nature.

Organic Synthesis: In synthetic organic chemistry, this molecule is a versatile building block. The carboxylic acid can be converted into esters, amides, or acid chlorides, and can participate in various coupling reactions. researchgate.net The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The alkene moiety can undergo a plethora of reactions, including hydrogenation, halogenation, epoxidation, and metathesis. This array of reactive sites allows for the construction of complex molecular architectures. For instance, similar unsaturated acids are used in the synthesis of biologically active compounds. researchgate.net

Materials Science Precursors: The bifunctionality of this compound makes it a candidate for the synthesis of advanced polymers and materials. The carboxylic acid and a derivative of the nitrile group (e.g., an amine from reduction) could be used as monomers in the formation of polyamides or polyesters with unique properties conferred by the residual alkene or other functionalities. The presence of the double bond also opens the door to polymerization reactions, leading to the formation of functional polymers.

Specific research on this compound is not widely published, highlighting a significant knowledge gap. Current research trajectories for analogous compounds focus on several key areas that could be extended to this molecule:

Novel Synthetic Routes: Developing efficient and stereoselective syntheses for compounds like this compound is a primary research goal. researchgate.net Green chemistry approaches, utilizing catalysis and minimizing waste, are of particular interest. orgsyn.org

Catalytic Transformations: Research is active in the catalytic functionalization of unsaturated acids and nitriles. researchgate.net This includes developing new catalysts for reactions at the alkene, such as metathesis or hydroformylation, which could lead to novel derivatives of this compound.

Polymer Chemistry: A major knowledge gap is the polymerization behavior of this molecule. Investigating its potential as a monomer or a chain transfer agent in polymerization reactions could lead to new materials with tailored properties.

Biological Activity Screening: The biological properties of this compound are largely unexplored. A systematic screening of its activity in various biological assays could uncover potential applications in medicine or agriculture.

Table 2: Potential Research Directions and Unexplored Areas

| Research Area | Focus | Key Questions |

|---|---|---|

| Synthetic Chemistry | Stereoselective Synthesis | How can the (E) and (Z) isomers be synthesized with high purity? |

| Catalysis | Functional Group Transformation | What new catalysts can selectively modify one functional group in the presence of the others? |

| Materials Science | Polymerization | Can this molecule be used to create novel biodegradable or functional polymers? |

| Chemical Biology | Bioactivity | Does this compound exhibit any interesting biological activities, such as antimicrobial or enzymatic inhibition? |

Structure

2D Structure

3D Structure

Properties

CAS No. |

189134-08-5 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

8-cyanooct-5-enoic acid |

InChI |

InChI=1S/C9H13NO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-2H,3-7H2,(H,11,12) |

InChI Key |

YPUXGKWWGWBRHI-UHFFFAOYSA-N |

Canonical SMILES |

C(CC=CCCC#N)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 8 Cyanooct 5 Enoic Acid

Strategic Retrosynthesis and Key Precursors for 8-Cyanooct-5-enoic Acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. wikipedia.orgamazonaws.comub.edu For this compound, the analysis can proceed through several logical disconnections.

A primary disconnection strategy involves breaking the carbon-carbon double bond via a retrosynthetic transformation corresponding to an olefin metathesis reaction. This approach identifies two key precursor fragments: a shorter-chain α,β-unsaturated nitrile and a ω-alkenoic acid. Specifically, a cross-metathesis reaction between a derivative of 4-pentenoic acid and a suitable cyanated olefin could furnish the carbon skeleton of the target molecule.

Another key disconnection targets the functional groups. The nitrile group can be retrosynthetically disconnected to an alcohol or a halide, suggesting its introduction via nucleophilic substitution or other functional group interconversions. Similarly, the carboxylic acid can be traced back to an alcohol or an ester, indicating oxidation or hydrolysis as the final steps in the synthesis.

Based on these retrosynthetic considerations, the following key precursors can be identified for the synthesis of this compound:

ω-Alkenoic acids and their derivatives: Such as 4-pentenoic acid or its esters.

Cyanated olefins: Simple, functionalized alkenes bearing a nitrile group.

Dienes and functionalized alkenes: For ring-closing metathesis approaches followed by oxidative cleavage.

Longer-chain fatty acids or their derivatives: From renewable resources, which can be modified through metathesis. rsc.orgifpenergiesnouvelles.fracs.org

| Precursor Type | Specific Example | Anticipated Synthetic Transformation |

|---|---|---|

| ω-Alkenoic Acid | 4-Pentenoic acid | Cross-metathesis |

| Cyanated Olefin | Acrylonitrile (B1666552) | Cross-metathesis |

| Fatty Acid Derivative | Methyl 10-undecenoate | Cross-metathesis with acrylonitrile followed by chain modification |

| Haloalkane | A brominated octenoic acid derivative | Nucleophilic substitution with a cyanide salt |

Established Synthetic Routes to this compound and Its Analogues

While specific literature on the synthesis of this compound is scarce, established methodologies for the synthesis of analogous bifunctional molecules provide a clear blueprint. A notable example is the synthesis of the isomeric 8-cyanooct-6-enoic acid, which involved a Baeyer-Villiger oxidation of 3-(2-oxocyclohexyl)propanenitrile (B1583272) followed by pyrolysis of the resulting lactone. researchgate.net This highlights the potential for ring-opening strategies to construct the linear carbon chain.

Olefin Metathesis Approaches in this compound Synthesis

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the efficient construction of carbon-carbon double bonds. harvard.edu Cross-metathesis (CM) reactions, in particular, are highly relevant for the synthesis of this compound.

The cross-metathesis of unsaturated fatty acids or their esters with acrylonitrile presents a direct and atom-economical route to nitrile-functionalized acids and esters. rsc.org Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are commonly employed for these transformations due to their high activity and functional group tolerance. rsc.orgacs.orgnih.gov For instance, the cross-metathesis of a terminal alkene like 4-pentenoic acid with acrylonitrile, catalyzed by a suitable ruthenium complex, could directly yield this compound. The reaction equilibrium can often be driven forward by using an excess of one of the olefin partners or by the removal of a volatile byproduct like ethylene.

The efficiency of these catalysts can be influenced by the nature of the ligands and the reaction conditions. For example, cyclic alkyl amino ruthenium complexes have shown high efficiency in the cross-metathesis of acrylonitrile. acs.org

| Catalyst Type | Key Features | Potential Application in this compound Synthesis |

|---|---|---|

| Grubbs Catalysts (1st and 2nd Generation) | High functional group tolerance, commercially available. | Cross-metathesis of a suitable alkenoic acid with acrylonitrile. |

| Hoveyda-Grubbs Catalysts | Enhanced stability and recyclability. | Greener synthetic approaches with catalyst recycling. |

| Cyclic Alkyl Amino Ruthenium Complexes | High efficiency in acrylonitrile cross-metathesis. acs.org | Improved yields and turnover numbers for the key metathesis step. |

Introduction and Manipulation of the Nitrile Functional Group

The nitrile group is a versatile functional group that can be introduced at various stages of the synthesis. royalsocietypublishing.org One common method is the nucleophilic substitution of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. In the context of this compound, a precursor like 8-bromooct-5-enoic acid could be treated with a cyanide source to install the nitrile functionality.

Alternatively, the nitrile group can be formed from a primary amide by dehydration. This would involve a precursor such as 8-amino-oct-5-enoic acid, which could be dehydrated using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).

The nitrile group itself can serve as a precursor to other functionalities. For example, it can be hydrolyzed under acidic or basic conditions to a carboxylic acid, or reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Carboxylic Acid Group Formation and Derivatization in the Context of this compound

The carboxylic acid moiety of this compound can be introduced through various methods. A common approach is the oxidation of a primary alcohol. A precursor molecule containing a terminal alcohol group at the C1 position could be oxidized using a range of oxidizing agents, such as chromium-based reagents or under milder, more modern conditions.

Hydrolysis of an ester is another key method for unmasking the carboxylic acid. The synthesis can be carried out using an ester derivative of the target molecule, which can then be hydrolyzed in a final step under acidic or basic conditions. This strategy is often employed to protect the carboxylic acid functionality during other synthetic transformations.

Furthermore, the carboxylic acid group can be derived from the hydrolysis of the nitrile group itself, although this would require selective hydrolysis in the presence of the existing double bond. This transformation typically proceeds via an amide intermediate.

Stereoselective Synthesis Methodologies for this compound Isomers

The double bond in this compound can exist as either the E (trans) or Z (cis) isomer. The stereoselective synthesis of each isomer requires specific synthetic strategies.

Synthesis of the E-isomer: The Wittig reaction or the Horner-Wadsworth-Emmons reaction are classic methods for the stereoselective formation of E-alkenes. An appropriate phosphorus ylide can be reacted with a suitable aldehyde precursor to construct the C5-C6 double bond with high E-selectivity. Additionally, some olefin metathesis catalysts and conditions can favor the formation of the thermodynamically more stable E-isomer. acs.org Another approach involves the decarboxylative condensation of aliphatic aldehydes with malonic acid on a silica (B1680970) surface under microwave irradiation, which has been shown to produce (E)-3-alkenoic acids. ias.ac.inresearchgate.net

Synthesis of the Z-isomer: The stereoselective synthesis of Z-alkenes can be more challenging. The Wittig reaction using unstabilized or semi-stabilized ylides often provides good Z-selectivity. Alkyne-based strategies are also powerful. For instance, the partial hydrogenation of a corresponding alkyne precursor over a poisoned catalyst, such as Lindlar's catalyst, is a well-established method for the synthesis of Z-alkenes. nih.gov More contemporary methods include stereoselective cross-metathesis reactions using catalysts specifically designed for Z-selectivity. nih.gov A process involving a manganese-promoted reaction has been described for the synthesis of (Z)-alpha-halo-alpha,beta-unsaturated esters and amides, which could potentially be adapted. nih.gov

Principles of Green Chemistry Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netpnas.orgbio-conferences.org The synthesis of this compound can be made more sustainable by incorporating these principles.

Atom Economy: Olefin metathesis, particularly cross-metathesis, is an inherently atom-economical reaction as it ideally rearranges atoms from the reactants into the product with minimal waste.

Use of Renewable Feedstocks: Utilizing fatty acids derived from plant oils as precursors for the synthesis aligns with the principle of using renewable resources. rsc.org

Catalysis: The use of catalytic methods, such as olefin metathesis with ruthenium catalysts, is preferable to stoichiometric reagents as it reduces waste and often allows for milder reaction conditions. nih.gov

Safer Solvents and Auxiliaries: Exploring the use of greener solvents or even solvent-free conditions, for example in microwave-assisted reactions, can significantly reduce the environmental impact of the synthesis. researchgate.net

Design for Energy Efficiency: Employing reactions that can be conducted at ambient temperature and pressure, or using energy-efficient methods like microwave irradiation, contributes to a greener process. ias.ac.in

Reduction of Derivatives: Designing synthetic routes that minimize the use of protecting groups can reduce the number of steps, reagents, and waste generated.

Development of Environmentally Benign Reaction Media (Aqueous and Solvent-Free)

The pursuit of greener synthetic routes has led to a significant focus on reducing or eliminating the use of volatile organic compounds (VOCs) as reaction solvents. For the synthesis of this compound, two promising approaches are the use of aqueous media and solvent-free conditions.

Aqueous Synthesis: Water is an ideal solvent from an environmental and economic perspective. While the hydrophobic nature of long-chain organic molecules can pose solubility challenges, the presence of the carboxylic acid group in this compound offers a handle for improving aqueous solubility through the formation of its carboxylate salt. Phase-transfer catalysts can also be employed to facilitate reactions between aqueous and organic phases. For instance, the cyanation step to introduce the nitrile group could potentially be carried out in a biphasic system, minimizing the need for organic solvents.

Solvent-Free Synthesis: An even more environmentally advanced approach is the complete elimination of solvents. rsc.org Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical mixing (grinding), can lead to significantly reduced waste, lower energy consumption, and faster reaction times. oatext.comekb.eg For example, the Knoevenagel condensation, a potential step in the synthesis of a precursor to this compound, can be efficiently conducted under solvent-free conditions, catalyzed by a solid base. oatext.com

Below is a table illustrating a hypothetical comparison of reaction conditions for a key synthetic step towards this compound.

| Parameter | Conventional Organic Solvent | Aqueous Media | Solvent-Free (Microwave) |

| Solvent | Toluene | Water | None |

| Catalyst | Homogeneous Base | Phase-Transfer Catalyst | Solid Base |

| Temperature | 80-110 °C | 50-100 °C | 100-150 °C |

| Reaction Time | 8-12 hours | 6-10 hours | 5-15 minutes |

| Work-up | Organic extraction, distillation | Salting out, extraction | Direct crystallization |

| E-Factor (Waste/Product) | High | Low | Very Low |

Atom Economy Optimization in this compound Synthetic Pathways

Atom economy, a concept developed by Barry Trost, is a critical metric for evaluating the efficiency of a chemical synthesis. wikipedia.orgchemrxiv.org It measures the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org High atom economy is a hallmark of green chemistry, as it signifies minimal generation of byproducts. wikipedia.org

In the context of this compound synthesis, optimizing atom economy involves selecting reaction types that are inherently efficient. For example, addition reactions are 100% atom-economical. A hypothetical synthetic pathway could involve the hydrocyanation of an appropriate unsaturated ester. However, the toxicity of reagents like hydrogen cyanide necessitates the development of safer alternatives.

Another strategy is the use of catalytic rather than stoichiometric reagents. For instance, a Wittig reaction, while effective for creating the carbon-carbon double bond, suffers from poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine (B44618) oxide byproduct. wikipedia.org In contrast, a cross-metathesis reaction catalyzed by a ruthenium complex would offer a more atom-economical route to the C5-double bond.

The table below presents a simplified atom economy analysis for two hypothetical routes to a precursor of this compound.

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Wittig Reaction | Aldehyde, Phosphonium Ylide | Alkene | Triphenylphosphine oxide, Salt | ~20-30% |

| Cross-Metathesis | Two smaller alkenes | Desired alkene | Volatile alkene (e.g., ethene) | >70% |

Biocatalytic Approaches and Enzymatic Transformations in this compound Production

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions (aqueous media, ambient temperature and pressure), and reduced environmental impact. researchgate.netresearchgate.net For the production of this compound and its precursors, several enzymatic transformations can be envisioned. researchgate.net

For instance, a lipase (B570770) could be used for the regioselective hydrolysis of a diester precursor to yield the monoacid. Nitrilases are enzymes that can convert nitriles directly to carboxylic acids, offering a green alternative to chemical hydrolysis which often requires harsh acidic or basic conditions. Furthermore, Baeyer-Villiger monooxygenases can be used for the oxidation of cyclic ketones to lactones, which can then be opened to form ω-functionalized acids, a strategy that has been explored for related compounds like 8-cyanooct-6-enoic acid. researchgate.net

| Enzyme Class | Potential Application in this compound Synthesis | Advantages |

| Lipase | Regioselective hydrolysis of a dinitrile or diester precursor. | High selectivity, mild conditions. |

| Nitrilase | Conversion of a dinitrile precursor to this compound. | Avoids harsh chemical hydrolysis. |

| Baeyer-Villiger Monooxygenase | Oxidation of a cyclic ketone precursor to a lactone. | High stereoselectivity, use of O2 as oxidant. researchgate.net |

| Ene-reductase | Stereoselective reduction of an α,β-unsaturated precursor. | Control of stereochemistry at the double bond. |

Strategy for Minimizing Chemical Derivatives and Auxiliary Substances

A key principle of green chemistry is to minimize the use of auxiliary substances such as protecting groups, which add steps to a synthesis and generate waste. oatext.com The synthesis of a bifunctional molecule like this compound, which contains both a carboxylic acid and a nitrile, presents a challenge in this regard, as the two functional groups can interfere with reactions targeting the other.

A strategic approach to minimizing derivatives involves the careful selection of reagents and reaction conditions that are chemoselective. For example, the reduction of the carboxylic acid to an alcohol could be achieved using a reagent that does not affect the nitrile group, such as borane-tetrahydrofuran (B86392) complex. Conversely, the reduction of the nitrile to an amine could be performed catalytically under conditions that leave the carboxylic acid intact.

Another strategy is to design a convergent synthesis where the two functional groups are introduced late in the synthetic sequence, thereby reducing the number of steps where they need to be protected.

Mechanistic Investigations of Synthetic Reactions Involving this compound

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling selectivity.

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for the synthesis of this compound would involve a combination of experimental and computational techniques. For example, in a transition metal-catalyzed cross-coupling reaction to form the C5-C6 double bond, key intermediates such as oxidative addition complexes and migratory insertion products could be identified. rsc.org

Spectroscopic methods such as in-situ NMR and IR spectroscopy can be used to monitor the reaction progress and detect transient intermediates. The synthesis of proposed intermediates and a study of their reactivity can provide strong evidence for a particular reaction pathway. researchgate.net For instance, in a cobalt-catalyzed amination reaction, a Co(I)-amide complex was identified as a key intermediate. rsc.org

Transition State Characterization and Energy Profile Analysis

Computational chemistry plays a vital role in characterizing transition states and mapping out the energy profile of a reaction. Density Functional Theory (DFT) calculations can be used to model the structures of reactants, intermediates, transition states, and products. The calculated energies provide a quantitative picture of the reaction pathway, including activation energies and reaction enthalpies.

This analysis can be particularly insightful for understanding selectivity. For example, in the acid-catalyzed hydrolysis of an epoxide precursor, transition state effects can lead to the preferential formation of a thermodynamically less stable product. nih.gov By modeling the transition states leading to different stereoisomers of this compound or its derivatives, one could predict and explain the observed stereoselectivity of a reaction.

The following table outlines a hypothetical energy profile for a key reaction step.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +20 |

| Intermediate | +5 |

| Transition State 2 | +15 |

| Products | -10 |

This data allows for the identification of the rate-determining step (the one with the highest energy transition state) and provides a basis for modifying the reaction conditions to lower this energy barrier and thus increase the reaction rate.

Chemical Reactivity and Mechanistic Studies of 8 Cyanooct 5 Enoic Acid

Reactions of the Carbon-Carbon Double Bond in 8-Cyanooct-5-enoic Acid

The alkene functionality located at the C5-C6 position is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and rearrangement reactions.

Electrophilic Addition Reactions and Regioselectivity

Electrophilic addition is a characteristic reaction of alkenes, where the π-bond is broken to form two new σ-bonds. savemyexams.com The reaction is initiated by an electrophile, an electron-seeking species, which attacks the electron-rich double bond. byjus.com

The mechanism proceeds in a two-step fashion. First, the alkene's π electrons attack the electrophile (e.g., the H in H-Br), forming a new C-H bond and a carbocation intermediate. libretexts.orgyoutube.com Subsequently, the nucleophilic species (e.g., Br⁻) attacks the positively charged carbon to form the final product. libretexts.org

For an unsymmetrical alkene, the initial addition of the electrophile can lead to two different carbocation intermediates. The preferred product is determined by the stability of these intermediates, with tertiary carbocations being more stable than secondary, which are more stable than primary. This principle is encapsulated in Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. byjus.com

In the case of this compound, the double bond is between two secondary carbons (C5 and C6). The addition of an electrophile like H⁺ would lead to two possible secondary carbocations. The relative stability and resulting product distribution would be influenced by the subtle electronic effects of the distant nitrile and carboxylic acid groups.

| Reagent | Reaction Type | Primary Products | Mechanism Notes |

|---|---|---|---|

| H-X (e.g., HBr, HCl) | Hydrohalogenation | 6-Halo-8-cyanooctanoic acid and 5-Halo-8-cyanooctanoic acid | Follows Markovnikov's rule via a carbocation intermediate. byjus.com A mixture of regioisomers is expected. |

| H₂O/H⁺ | Acid-Catalyzed Hydration | 6-Hydroxy-8-cyanooctanoic acid and 5-Hydroxy-8-cyanooctanoic acid | Addition of water across the double bond to form an alcohol, proceeding through a carbocation. lasalle.edu |

| X₂ (e.g., Br₂, Cl₂) | Halogenation | 5,6-Dihalo-8-cyanooctanoic acid | Involves a cyclic halonium ion intermediate, typically resulting in anti-addition of the two halogen atoms. lasalle.edu |

Radical-Mediated Transformations

In the presence of radical initiators, such as peroxides, the addition of HBr to an alkene can proceed via a radical chain mechanism. This pathway leads to a reversal of regioselectivity compared to the electrophilic addition, an outcome known as the anti-Markovnikov effect. The reaction is initiated by the formation of a bromine radical, which then adds to the double bond to form the most stable carbon radical intermediate. For this compound, this would favor the formation of a radical at C5, as it is slightly less sterically hindered and further from the electron-withdrawing nitrile group.

Pericyclic and Cycloaddition Reactions

Pericyclic reactions are concerted processes that occur through a single, cyclic transition state without the formation of intermediates. wikipedia.org The double bond of this compound can participate in several types of pericyclic reactions.

Cycloaddition Reactions : These reactions involve the combination of two π-electron systems to form a cyclic molecule by creating two new sigma bonds. libretexts.org The double bond of this compound can act as the two-electron component (dienophile) in a [4+2] Diels-Alder reaction with a conjugated diene to form a six-membered ring. It can also react with 1,3-dipoles in dipolar cycloadditions to yield five-membered heterocyclic rings. libretexts.org

Ene Reactions : This type of reaction is a variation of a cycloaddition involving an alkene with an allylic hydrogen (the "ene") and a reactant with a multiple bond (the "enophile"). libretexts.org this compound possesses allylic hydrogens at both the C4 and C7 positions, allowing it to potentially act as the ene component in such transformations.

Oxidative Cleavage Mechanisms and Product Profiling

The carbon-carbon double bond can be completely cleaved by strong oxidizing agents. This reaction is a powerful synthetic tool for breaking down larger molecules into smaller, functionalized fragments. The product profile depends on the specific reagents and workup conditions used. youtube.com

Ozonolysis, which involves reacting the alkene with ozone (O₃) followed by a workup step, is a common method for oxidative cleavage. youtube.com

Reductive Workup : Using agents like dimethyl sulfide (B99878) (DMS) or zinc and water results in the formation of aldehydes or ketones.

Oxidative Workup : Using hydrogen peroxide (H₂O₂) oxidizes the initial fragments further, converting any aldehydes to carboxylic acids. youtube.com

Potassium permanganate (B83412) (KMnO₄) under hot, acidic, or concentrated conditions also cleaves the double bond, typically yielding ketones and carboxylic acids directly. youtube.com

| Reagent/Conditions | Products from C1-C5 Fragment | Products from C6-C8 Fragment |

|---|---|---|

| 1. O₃; 2. (CH₃)₂S (Reductive Workup) | 5-Oxopentanoic acid | 3-Cyanopropanal |

| 1. O₃; 2. H₂O₂ (Oxidative Workup) | Glutaric acid | 3-Cyanopropanoic acid |

| KMnO₄, heat, H⁺ | Glutaric acid | 3-Cyanopropanoic acid |

Catalytic Hydrogenation and Selective Reduction Strategies

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni). lasalle.edu This reaction converts the alkene into a saturated alkane. In a bifunctional molecule like this compound, selective reduction is a key challenge.

Studies on the closely related isomer, 8-cyanooct-6-enoic acid, have demonstrated that the double bond can be selectively hydrogenated without affecting the nitrile group. researchgate.net This is typically achieved by using a catalyst like palladium on carbon (Pd/C) under mild conditions (e.g., low H₂ pressure and room temperature). The nitrile group is generally more resistant to reduction and requires more forcing conditions (higher pressures and temperatures) or stronger reducing agents. researchgate.net This selectivity allows for the synthesis of 8-cyanooctanoic acid.

Reactivity of the Nitrile Functional Group in this compound

The nitrile group (-C≡N) is a versatile functional group characterized by an electrophilic carbon atom and a lone pair of electrons on the nitrogen. libretexts.org It can undergo a variety of transformations, primarily hydrolysis and reduction.

Hydrolysis : In the presence of aqueous acid or base and heat, the nitrile group can be hydrolyzed to a carboxylic acid. chemistrysteps.comlibretexts.org The reaction proceeds through a primary amide intermediate. For this compound, complete hydrolysis of the nitrile function would result in the formation of oct-5-ene-1,8-dioic acid, a C8 dicarboxylic acid.

Reduction : The nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more vigorous conditions than those used for alkene reduction. libretexts.orglibretexts.org Reduction of the nitrile in this compound would yield 9-aminonon-4-en-1-oic acid, provided the double bond remains intact. If both functional groups are reduced simultaneously, the product would be 9-aminononanoic acid, a precursor for Nylon-9. researchgate.net

Reaction with Organometallic Reagents : The electrophilic carbon of the nitrile can be attacked by nucleophilic organometallic reagents, such as Grignard reagents (R-MgX). Following an aqueous workup, this reaction yields a ketone. libretexts.org

| Reagent/Conditions | Reaction Type | Product |

|---|---|---|

| H₃O⁺, heat or OH⁻, H₂O, heat | Hydrolysis | Oct-5-ene-1,8-dioic acid |

| 1. LiAlH₄; 2. H₂O | Reduction | 9-Aminonon-4-en-1-oic acid |

| 1. R-MgX; 2. H₃O⁺ | Addition of Grignard Reagent | 9-Keto-alk-5-enoic acid derivative |

Hydrolysis and Amidation Pathways

The nitrile group is susceptible to hydrolysis, which can be catalyzed by either acid or base, to yield a carboxylic acid or an amide as an intermediate. chemistrysteps.compressbooks.publibretexts.org In the case of this compound, complete hydrolysis of the nitrile would lead to the formation of a dicarboxylic acid. The reaction likely proceeds through a protonated nitrile intermediate in acidic conditions, which enhances its electrophilicity for attack by water. pressbooks.pub In basic media, direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon would be the initiating step. libretexts.org

Amidation of the nitrile group could theoretically be achieved, though this is a less common transformation compared to hydrolysis.

Nucleophilic Addition Reactions at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and can undergo nucleophilic addition. libretexts.org Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), are expected to add to the nitrile to form an intermediate imine anion. Subsequent hydrolysis of this intermediate would yield a ketone. libretexts.org The presence of the acidic proton on the carboxylic acid group in this compound would complicate this reaction, as the organometallic reagent would preferentially react with the acidic proton in an acid-base reaction. Therefore, protection of the carboxylic acid group would be necessary to achieve nucleophilic addition at the nitrile.

Reductive Transformations to Amine Derivatives

The nitrile group can be reduced to a primary amine (R-CH₂NH₂). pressbooks.publibretexts.orgmasterorganicchemistry.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.orgmasterorganicchemistry.com The reaction proceeds through the addition of hydride ions to the carbon-nitrogen triple bond. chemistrysteps.com Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can partially reduce the nitrile to an imine, which upon hydrolysis yields an aldehyde. chemistrysteps.compressbooks.publibretexts.org The presence of the carboxylic acid and the double bond in this compound introduces the potential for competing reduction reactions.

Reactivity of the Carboxylic Acid Functional Group in this compound

Esterification and Amidation Kinetics

The carboxylic acid functional group readily undergoes esterification when reacted with an alcohol in the presence of an acid catalyst. acs.org Similarly, amidation can be achieved by reacting the carboxylic acid with an amine, often requiring an activating agent to form a more reactive acyl derivative. acs.org While general mechanisms for these reactions are well understood, specific kinetic data for the esterification and amidation of this compound are not available. Such studies would be necessary to determine the rate constants and activation energies for these transformations.

Reduction to Alcohol and Aldehyde Derivatives

Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). chemistrysteps.comharvard.edu The reduction of a carboxylic acid is more challenging than the reduction of a ketone or aldehyde. The reaction with LiAlH₄ proceeds via a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group. chemistrysteps.com The direct reduction of a carboxylic acid to an aldehyde is difficult to achieve with LiAlH₄ as the initially formed aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further to the alcohol. Special, less reactive reducing agents would be required to stop the reduction at the aldehyde stage.

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for carboxylic acids, though it often requires harsh conditions. For α,β-unsaturated carboxylic acids, decarboxylation can sometimes be facilitated. stackexchange.com However, this compound is a γ,δ-unsaturated carboxylic acid. The mechanism of decarboxylation for such a structure is not straightforward and would likely require specific catalytic conditions or high temperatures. Mechanistic studies would be needed to determine the feasibility and pathways of decarboxylation for this specific molecule.

Intramolecular Cyclization and Rearrangement Processes of this compound Derivatives

The bifunctional nature of this compound and its derivatives makes them prime candidates for intramolecular cyclization reactions, leading to the formation of various heterocyclic and carbocyclic systems. The specific reaction pathways and resulting products are heavily influenced by the reaction conditions and the nature of any activating reagents or catalysts employed.

One potential intramolecular transformation is the formation of lactones through the participation of the carboxylic acid group with the double bond. This can be initiated by electrophilic activation of the alkene. While direct studies on this compound are limited, related research on other unsaturated carboxylic acids demonstrates this principle. For instance, the pyrolysis of lactones derived from ω-cyano nonenoic acids has been explored, indicating the potential for such cyclizations. researchgate.net

Furthermore, derivatives of this compound, such as those where the carboxylic acid is converted to a different functional group, can undergo unique cyclization processes. For example, N-alkyl-N-benzyloxy carbamates, which can be conceptually derived from the corresponding carboxylic acid, readily undergo intramolecular cyclization with various carbon nucleophiles to yield functionalized 5- and 6-membered protected cyclic hydroxamic acids in good to excellent yields. nih.gov This methodology has been shown to be flexible, allowing for the formation of different ring sizes. nih.gov

A representative example of such a cyclization is the reaction of N-benzyloxy carbamate (B1207046) derivatives to form cyclic hydroxamic acids. The following table summarizes the yields for the formation of various cyclic hydroxamic acids from their linear precursors, illustrating the efficiency of this intramolecular process.

Table 1: Intramolecular Cyclization of N-Benzyloxy Carbamate Derivatives to Cyclic Hydroxamic Acids nih.gov

| Entry | Precursor | Product | Yield (%) |

|---|---|---|---|

| 1 | 2a | 3a | 85 |

| 2 | 2b | 3b | 95 |

| 3 | 2c | 3c | 87 |

| 4 | 2d | 3d | 80 |

| 5 | 2e | 3e | 82 |

Rearrangement processes are also plausible, especially under thermal or catalytic conditions. For instance, pyrolysis of related ω-cyano nonenoic acids can lead to a mixture of isomeric products, suggesting that double bond migration and other rearrangements can occur. researchgate.net

Another relevant example of intramolecular cyclization can be found in the reaction of 4,4-dichloro-2-butenoic acid derivatives, which, after a copper-catalyzed dimerization, undergo an intramolecular cyclization to form densely functionalized cyclopropanes. beilstein-journals.org This highlights how the presence of other functional groups can direct the reactivity of the double bond towards cyclization.

Advanced Characterization Techniques for 8 Cyanooct 5 Enoic Acid

Spectroscopic Methodologies for Structural Elucidation of 8-Cyanooct-5-enoic Acid

Spectroscopy is fundamental to determining the molecular structure of this compound. By employing a suite of techniques, including Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (Infrared and Raman), and Mass Spectrometry, a complete structural picture can be assembled.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlation Techniques)

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds in solution. libretexts.org For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments would provide an unambiguous assignment of all proton and carbon atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm region. libretexts.org The protons on the double bond (olefinic protons) would resonate in the 5.0-6.0 ppm range, with their coupling constants providing information about the stereochemistry (cis or trans) of the double bond. The remaining methylene (B1212753) protons would appear as multiplets in the upfield region, between approximately 1.5 and 2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. masterorganicchemistry.com The carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm range. libretexts.org The carbon of the nitrile group (C≡N) absorbs in a distinct region between 115 and 130 ppm. libretexts.orgbhu.ac.in The two olefinic carbons are expected between 120 and 140 ppm, while the aliphatic methylene carbons will appear in the upfield region of the spectrum (20-40 ppm).

2D Correlation Techniques: To definitively assign these resonances and confirm the molecular structure, 2D NMR experiments are essential. libretexts.orgcore.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, cross-peaks would be observed between adjacent methylene groups and between the olefinic protons and their neighboring methylene protons, confirming the carbon backbone sequence.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. nanalysis.com This allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (like the carbonyl and nitrile carbons) and for piecing together the molecular fragments identified by COSY. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the functional groups present.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected COSY Correlations (with Protons at Position) |

|---|---|---|---|

| 1 (COOH) | ~12.0 (broad s) | ~175-180 | - |

| 2 (CH₂) | ~2.4 | ~30-35 | 3 |

| 3 (CH₂) | ~1.7 | ~20-25 | 2, 4 |

| 4 (CH₂) | ~2.1 | ~25-30 | 3, 5 |

| 5 (CH) | ~5.4 (m) | ~125-135 | 4, 6 |

| 6 (CH) | ~5.4 (m) | ~125-135 | 5, 7 |

| 7 (CH₂) | ~2.3 | ~20-25 | 6 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. umsl.edursc.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid and nitrile groups. libretexts.orglibretexts.org

A very broad and strong absorption from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer. libretexts.orglibretexts.org

A strong, sharp C=O (carbonyl) stretching band would appear around 1710 cm⁻¹ (for the dimer). libretexts.org

The C≡N (nitrile) stretch is a sharp, medium-intensity band that appears in a relatively uncluttered region of the spectrum, around 2230-2250 cm⁻¹. libretexts.orglibretexts.org

The C=C stretch of the alkene would likely be a weak to medium band around 1650 cm⁻¹.

C-H stretching bands from the alkene and alkane parts of the molecule would be observed just above and below 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. umsl.edu While the O-H and C=O stretches are also visible, the more symmetric and less polar bonds often give stronger Raman signals. For this molecule, the C≡N and C=C stretches are expected to be strong and easily identifiable in the Raman spectrum. umsl.edu This makes Raman particularly useful for confirming the presence of the nitrile and alkene functionalities.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, very broad | Weak |

| Carboxylic Acid | C=O stretch | ~1710 | Strong | Medium |

| Nitrile | C≡N stretch | 2230 - 2250 | Medium, sharp | Strong |

| Alkene | C=C stretch | ~1650 | Weak-Medium | Strong |

| Alkene | =C-H stretch | 3020 - 3080 | Medium | Medium |

Mass Spectrometry (GC-MS, LC-MS, High-Resolution MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net

LC-MS (Liquid Chromatography-Mass Spectrometry): For a polar molecule like this compound, LC-MS with electrospray ionization (ESI) is a highly suitable technique. frontiersin.org In negative ion mode, the deprotonated molecule [M-H]⁻ would be readily observed, confirming the molecular weight. In positive ion mode, the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ might be seen. awi.de

High-Resolution MS (HRMS): HRMS, often coupled with LC (LC-QTOF or LC-Orbitrap), can measure the mass of an ion with extremely high accuracy (to several decimal places). nih.govmdpi.com This allows for the unambiguous determination of the elemental formula (C₉H₁₁NO₂) by comparing the exact measured mass with the theoretical mass, ruling out other possible formulas.

Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments can provide structural information. Key fragmentation pathways for this compound would include the loss of water (H₂O), the loss of the carboxyl group (COOH), and cleavages along the carbon chain, particularly adjacent to the double bond and the cyano group. This fragmentation pattern serves as a fingerprint to help confirm the proposed structure.

Chromatographic Separation and Purity Analysis of this compound

Chromatography is essential for separating the target compound from reaction byproducts or impurities and for assessing its purity.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. Due to the high boiling point and polarity of the carboxylic acid group, this compound itself is not sufficiently volatile for direct GC analysis. nih.gov

To overcome this, the molecule must first be converted into a more volatile derivative. ifremer.fraocs.org A common and effective method is esterification, for example, reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst to form the corresponding methyl ester (methyl 8-cyanooct-5-enoate). This derivative is significantly more volatile and thermally stable, making it well-suited for GC analysis. nih.gov

Using GC coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), the purity of the derivatized sample can be determined. ifremer.frnih.gov GC-MS has the added advantage of providing the mass spectrum of the derivative, which can further confirm its identity through its molecular ion and fragmentation pattern. ifremer.fr

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for its quantitative determination in various mixtures. wikipedia.orgbiomedpharmajournal.org The method separates components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. researchgate.net For a molecule like this compound, which possesses both a polar carboxylic acid group and a less polar cyano-alkyl chain, reversed-phase HPLC is the most common approach. researchgate.net

In a typical reversed-phase setup, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. wikipedia.org By programming a gradient elution, where the mobile phase composition is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), a highly efficient separation of this compound from its impurities or related byproducts can be achieved. wikipedia.orgscispace.com

Quantitative analysis is performed by creating a calibration curve from standard solutions of known concentrations. jasco-global.com The peak area of the analyte in the chromatogram is directly proportional to its concentration, allowing for precise quantification. jasco-global.com The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water; B: Acetonitrile |

| Gradient | Start with 30% B, linear increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) at 210 nm |

| Injection Volume | 10 µL |

| Peak ID | Retention Time (min) | Peak Area | Area % |

|---|---|---|---|

| Impurity 1 | 4.8 | 15,300 | 0.5% |

| This compound | 12.2 | 3,044,700 | 99.5% |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique ideal for monitoring the progress of chemical reactions, such as the synthesis of this compound. umich.edusigmaaldrich.com It operates on the same separation principles as column chromatography, involving a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). umich.edu

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate alongside the starting materials and a reference standard of the product. youtube.com The plate is then developed in a chamber containing a suitable mobile phase. umich.edu As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. libretexts.org

The progress of the reaction is visualized by observing the disappearance of the reactant spot(s) and the appearance and intensification of the product spot. youtube.com The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions and helps in its identification. libretexts.org

Table 3: Hypothetical TLC Data for Monitoring a Synthesis Reaction

| Compound | Rf Value* | Observation |

|---|---|---|

| Starting Material (e.g., an alkyl halide) | 0.85 | Spot diminishes over time. |

| This compound (Product) | 0.40 | Spot appears and intensifies over time. |

| Byproduct | 0.25 | Minor spot may appear. |

*Rf values are dependent on the specific TLC plate and solvent system used (e.g., 7:3 Hexane:Ethyl Acetate).

High-Resolution Structural and Morphological Characterization

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. ub.ac.id When a monochromatic X-ray beam is directed at a crystalline sample of this compound, the regularly spaced atoms in the crystal lattice act as a diffraction grating, scattering the X-rays in specific directions. opengeology.org Constructive interference occurs at specific angles (2θ) according to Bragg's Law (nλ = 2d sinθ), producing a unique diffraction pattern. ub.ac.id

This pattern serves as a "fingerprint" of the crystalline solid. sbmu.ac.ir By analyzing the positions and intensities of the diffraction peaks, one can:

Identify the crystalline phase of the material. sbmu.ac.ir

Determine the lattice parameters (the dimensions of the unit cell). ub.ac.id

Calculate the crystallite size and assess the degree of crystallinity. researchgate.net

For a novel compound like this compound, single-crystal XRD could be used to solve its complete crystal structure, providing precise information on bond lengths, bond angles, and intermolecular interactions. Powder XRD (PXRD) is more commonly used for routine phase identification and purity analysis of a bulk sample. opengeology.org

Table 4: Hypothetical Powder XRD Data for Crystalline this compound

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 45 |

| 18.8 | 4.72 | 100 |

| 21.3 | 4.17 | 80 |

| 25.1 | 3.55 | 65 |

Electron Microscopy (TEM, SEM, HRTEM, AFM) for Microstructural Features

Electron microscopy and related techniques provide high-resolution imaging of the micro- and nanostructural features of a solid sample of this compound.

Scanning Electron Microscopy (SEM) : SEM scans a focused electron beam over the sample surface to create an image. thermofisher.com It is primarily used to study the surface topography and morphology, revealing information about the particle size, shape, and aggregation of the this compound powder. hitachi-hightech.com

Transmission Electron Microscopy (TEM) : TEM passes a beam of electrons through an ultrathin slice of the sample to form an image. thermofisher.com It offers much higher resolution than SEM and can reveal internal structural details, such as crystal defects or different domains within a particle. nanoscience.com

High-Resolution Transmission Electron Microscopy (HRTEM) : A mode of TEM, HRTEM allows for the direct imaging of the atomic lattice of a crystalline material. mandela.ac.za This can be used to visualize the crystallographic planes within this compound crystals, providing direct evidence of its crystalline nature.

Atomic Force Microscopy (AFM) : AFM uses a sharp mechanical probe to scan the sample surface. It provides a 3D topographical map with nanoscale resolution. afmworkshop.com Unlike electron microscopy, AFM can be operated in air or liquid and does not require a conductive sample, making it suitable for characterizing the surface roughness and features of organic molecules like this compound. afmworkshop.com

Table 5: Comparison of Microscopy Techniques for this compound Characterization

| Technique | Information Obtained | Typical Resolution | Sample Environment |

|---|---|---|---|

| SEM | Surface topography, particle size/shape | ~1 nm | High Vacuum |

| TEM | Internal structure, morphology | <0.1 nm | High Vacuum |

| HRTEM | Atomic lattice, crystal defects | ~0.1 nm | High Vacuum |

| AFM | 3D surface topography, roughness | ~1 nm (XY), ~0.1 nm (Z) | Air, Liquid, or Vacuum |

Surface-Sensitive Techniques (XPS, UPS, SIMS) for Elemental Composition and Chemical States

Surface-sensitive techniques are crucial for determining the elemental composition and chemical bonding environments at the very top surface (typically 1-10 nm) of a material. fiveable.me

X-ray Photoelectron Spectroscopy (XPS) : Also known as ESCA (Electron Spectroscopy for Chemical Analysis), XPS irradiates the sample with X-rays, causing the emission of core-level electrons. thermofisher.com The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical state (oxidation state, bonding partners). thermofisher.com For this compound (C₉H₁₃NO₂), XPS can confirm the presence of C, N, and O, and distinguish between the different carbon environments (e.g., C-C, C=C, C≡N, and O=C-O). wisc.edu

Ultraviolet Photoelectron Spectroscopy (UPS) : UPS is similar to XPS but uses UV photons, which have lower energy. fiveable.me This causes the emission of valence electrons, providing detailed information about the electronic structure and molecular orbitals involved in chemical bonding. fiveable.me

Secondary Ion Mass Spectrometry (SIMS) : In SIMS, the sample surface is bombarded with a primary ion beam, causing the ejection of secondary ions. These ions are analyzed by a mass spectrometer to determine the elemental and isotopic composition of the surface with very high sensitivity (parts per million range). wisc.edu

Table 6: Hypothetical XPS Binding Energies for Functional Groups in this compound

| Element | Orbital | Functional Group | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | C-C, C-H | ~284.8 |

| Carbon | C 1s | C=C | ~285.5 |

| Carbon | C 1s | C ≡N | ~286.5 |

| Carbon | C 1s | C OOH | ~288.5 |

| Nitrogen | N 1s | C≡N | ~399.0 |

| Oxygen | O 1s | C=O | ~532.0 |

Advanced Spatially Resolved Techniques (Atom Probe Tomography, X-ray Nano-diffraction)

For ultimate resolution in structural and compositional analysis, highly specialized techniques can be employed.

Atom Probe Tomography (APT) : APT is a unique analytical microscopy technique that provides 3D elemental mapping with near-atomic resolution. mpie.denih.gov A needle-shaped specimen is prepared, and atoms are progressively evaporated from the tip by a high electric field and detected. mpie.de By recording the position and mass-to-charge ratio of millions of ions, a 3D reconstruction of the material's atomic arrangement is created. mpie.de While challenging for organic molecules, if this compound were incorporated into a larger matrix, APT could reveal its precise spatial distribution and interaction with other elements. epri.com

X-ray Nano-diffraction : This technique uses a highly focused X-ray beam (nanobeam) to obtain diffraction patterns from nanoscale regions of a sample. aps.organl.gov By scanning the nanobeam across the sample, a map of the crystallographic structure, orientation, and strain can be generated with high spatial resolution. nih.govesrf.fr This would be invaluable for studying polycrystalline aggregates of this compound, allowing for the characterization of individual nanocrystals within the bulk material.

Table 7: Capabilities of Advanced Spatially Resolved Techniques

| Technique | Principle | Information Provided | Resolution |

|---|---|---|---|

| Atom Probe Tomography (APT) | Field evaporation of ions from a sharp tip, detected by time-of-flight mass spectrometry. | 3D atomic-scale elemental mapping and composition. | <1 nm |

| X-ray Nano-diffraction | Diffraction of a nanofocused X-ray beam scanned across the sample. | Spatially resolved crystal structure, phase, strain, and texture. | <50 nm |

In-Situ Characterization Approaches for Dynamic Processes

In-situ characterization techniques are indispensable tools for the real-time monitoring of chemical and physical transformations of this compound. These methods provide continuous data from a reacting system, offering insights into reaction kinetics, transient intermediates, and the influence of process parameters without the need for sample isolation. Given the bifunctional nature of this compound, featuring both a nitrile and an unsaturated carboxylic acid group, a variety of in-situ approaches can be employed to study its dynamic processes, such as its synthesis, polymerization, or degradation.

Detailed research findings on the direct in-situ analysis of this compound are not extensively documented in publicly available literature. However, the reactivity of its constituent functional groups has been studied in other molecular contexts, providing a strong basis for selecting appropriate in-situ analytical methods.

Spectroscopic and Chromatographic Techniques for Real-Time Monitoring

Dynamic processes involving the nitrile group, such as hydration to an amide or reduction to an amine, can be monitored in real-time. st-andrews.ac.uk Techniques like UV Resonance Raman (UVRR) spectroscopy have been established for the quantitative, real-time monitoring of biotransformations involving nitriles. d-nb.info This method could be applied to track the conversion of the nitrile group in this compound. Similarly, in-situ Infrared (IR) spectroscopy is a powerful tool for monitoring the disappearance of the characteristic nitrile stretching vibration (around 2240-2260 cm⁻¹) and the appearance of new functional group peaks during a reaction. st-andrews.ac.uk

For the unsaturated carboxylic acid moiety, dynamic processes such as esterification, amidation, or polymerization via the double bond are of interest. researchgate.netgoogle.com In-situ IR spectroscopy can effectively monitor the carbonyl stretch of the carboxylic acid, which is sensitive to its chemical environment. rsc.org Changes in the C=O and O-H stretching frequencies can indicate the progress of esterification or amidation reactions.

The simultaneous monitoring of reactions at both the nitrile and carboxylic acid functionalities requires techniques that can distinguish between multiple species in the reaction mixture. High-Performance Liquid Chromatography coupled with UV (HPLC-UV) or Mass Spectrometry (HPLC-ESI-MS) detectors can be used for in-situ reaction monitoring by periodically extracting and rapidly analyzing aliquots from the reaction vessel. nih.gov This approach allows for the quantification of the reactant, intermediates, and final products over time.

For studying complex dynamic events like self-assembly or interactions at interfaces, which are relevant for a bifunctional molecule, an electrochemical quartz crystal microbalance (EQCM) could provide real-time data on mass changes at an electrode surface. acs.org

Potential In-Situ Techniques for this compound

The following table summarizes potential in-situ characterization techniques that could be applied to study the dynamic processes of this compound, based on established methods for its functional groups.

| In-Situ Technique | Dynamic Process Monitored | Information Provided |

| UV Resonance Raman (UVRR) Spectroscopy | Hydration or reduction of the nitrile group. d-nb.info | Quantitative concentration changes of the nitrile-containing reactant and the corresponding product over time. d-nb.info |

| In-Situ Infrared (IR) Spectroscopy | Nitrile hydration, polymerization of the double bond, esterification of the carboxylic acid. st-andrews.ac.ukrsc.org | Real-time tracking of functional group conversion by monitoring characteristic vibrational band intensities. st-andrews.ac.uk |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Isomerization, polymerization, and other structural changes. mdpi.com | Detailed structural information on reactants, intermediates, and products directly in the reaction mixture. mdpi.com |

| HPLC-UV / HPLC-ESI-MS | Overall reaction progress, including synthesis and degradation pathways. nih.gov | Separation and quantification of all components in the reaction mixture at discrete time points, providing kinetic profiles. nih.gov |

| Electrochemical Quartz Crystal Microbalance (EQCM) | Surface adsorption, polymerization, or self-assembly on a surface. acs.org | Real-time measurement of mass changes on a sensor surface, indicating film formation or molecular adsorption. acs.org |

Computational and Theoretical Chemistry Studies of 8 Cyanooct 5 Enoic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods, grounded in the principles of quantum physics, provide detailed insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations can determine the distribution of electron density, which is crucial for understanding a molecule's stability, reactivity, and spectroscopic properties. For a molecule like 8-cyanooct-5-enoic acid, DFT would be used to analyze the influence of the electron-withdrawing cyano group and the carboxylic acid group on the electron distribution across the carbon chain, including the C=C double bond.

Studies on similar molecules, such as unsaturated carboxylic acids and dicyanobenzenes, demonstrate the utility of DFT. For instance, DFT calculations on dicyanobenzenes have been used to examine the sensitivity of the C≡N vibration to the surrounding environment. scirp.org The ground-state geometries of these molecules are typically optimized using a functional like B3LYP with a suitable basis set, such as 6-31G(d,p), which has proven reliable for small organic molecules. scirp.org

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For unsaturated systems, DFT calculations can reveal how functional groups alter these frontier orbitals. For example, in a study on the electrohydrogenation of unsaturated acids, the electron-withdrawing effect of carboxylic acid groups was shown to perturb the local electron density, which could be explained by computed Fukui indices, a local reactivity descriptor derived from DFT. rsc.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are extensively used to predict spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds.

NMR Spectroscopy: DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. For complex molecules like fatty acid hydroperoxides, a combination of DFT and more advanced methods like the Our N-layered Integrated molecular Orbital and molecular Mechanics (ONIOM) method has been used to study model compounds and full-length structures. mdpi.com The calculated chemical shifts are then compared with experimental data to confirm the molecular structure.

IR Spectroscopy: Infrared (IR) spectroscopy is sensitive to the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and IR intensities. scirp.org The C≡N stretching frequency in nitriles is a particularly sensitive probe of the local environment. scirp.org For saturated nitriles, this peak typically appears in the 2260-2240 cm⁻¹ range, while for aromatic nitriles, it shifts to 2240-2220 cm⁻¹. spectroscopyonline.com The position of this peak can be influenced by factors such as solvent polarity and hydrogen bonding. scirp.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and, consequently, UV-Vis absorption spectra. These calculations can help to understand the electronic structure and the nature of the transitions (e.g., n→π* or π→π*).

Table 1: Illustrative Predicted Spectroscopic Data for a Structurally Related Unsaturated Nitrile (Cyanovinylacetylene)

| Spectroscopic Parameter | Predicted Value (E-isomer) | Predicted Value (Z-isomer) | Method |

| Dipole Moment (μa) | 4.06 D | 2.60 D | B2PLYP-D3(BJ)/jun-cc-pVTZ |

| Dipole Moment (μb) | 0.61 D | 2.72 D | B2PLYP-D3(BJ)/jun-cc-pVTZ |

This table presents data for cyanovinylacetylene, a molecule containing both a cyano group and unsaturation, to illustrate the type of information obtainable from quantum chemical calculations. nih.govacs.org The data is not for this compound.

Calculation of Reaction Energetics and Transition States

DFT is also a valuable tool for studying reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing a deeper understanding of reaction kinetics and thermodynamics.

For example, DFT calculations have been used to investigate the ring-opening and decarboxylation of biomass-derived lactones, predicting the formation of oxocarbenium ions and calculating activation barriers that compare well with experimental values. iscre.org In another study, the mechanism-dependent selectivity of the fluorocyclization of unsaturated carboxylic acids was elucidated using DFT, revealing that the pKa of the functional group plays a key role in determining the reaction pathway. nih.govfrontiersin.org The calculations showed that unsaturated carboxylic acids prefer a "cyclization first and fluorination later" mechanism. nih.govfrontiersin.org

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to explore the conformational landscape and behavior of molecules over time, especially in condensed phases.

Conformational Analysis and Energy Landscapes

Molecules with flexible chains like this compound can adopt numerous conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them. This is often achieved by systematically rotating around single bonds and calculating the potential energy at each step.

For long-chain molecules like fatty acids, various experimental and computational techniques are employed. For instance, the conformational characteristics of octanoate (B1194180) have been studied using the Rotational Isomeric State (RIS) scheme combined with the Maximum Entropy Method to analyze ²H NMR data. acs.org Such analyses provide information about the ordering and dynamics of different segments of the molecule. Conformational analysis of cyclosporin (B1163) A analogues containing modified octenoic acid derivatives has also been performed using NMR methods to understand the effect of structural changes on biological activity. nih.gov

Solvation Effects and Intermolecular Interactions

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods can model these solvation effects, either explicitly by including solvent molecules in the simulation or implicitly by representing the solvent as a continuum with specific dielectric properties.

Studies on cyanophenols have shown that the relationship between solvation energies and solute polarity at an air-water interface is not as straightforward as in bulk solution, highlighting the anisotropic nature of the interface. researchgate.net The sensitivity of the C≡N vibration to solvation has been examined in dicyanobenzenes using the Polarizable Continuum Model (PCM). scirp.org It was found that the solvation energy increases with the polarity of the solvent. scirp.org Furthermore, molecular dynamics simulations of octanoic acid in both its liquid state and in a CCl₄ solution have revealed the existence of molecular clusters and dimers. scirp.orgscirp.org These studies demonstrate that intermolecular interactions, such as hydrogen bonding in the case of carboxylic acids, play a crucial role in the structure and dynamics of the system. mongoliajol.info

Table 2: Illustrative Solvation Energy Data for Dicyanobenzene Isomers

| Molecule | Solvent | Dielectric Constant (εr) | Calculated Solvation Energy (kcal/mol) |

| p-Dicyanobenzene | Dichloromethane | 8.93 | ~6.5 |

| m-Dicyanobenzene | Dichloromethane | 8.93 | >6.5 |

| o-Dicyanobenzene | Dichloromethane | 8.93 | > m-DCB |

| p-Dicyanobenzene | Acetone | 20.7 | ~7.0 |

| p-Dicyanobenzene | Water | 78.39 | <8.0 |

In Silico Prediction of Reactivity and Selectivity

The reactivity and selectivity of a molecule like this compound are governed by its electronic structure and the distribution of electron density across its functional groups: the nitrile (-C≡N), the alkene (-C=C-), and the carboxylic acid (-COOH). Computational chemistry provides powerful tools to predict how this molecule will behave in a chemical reaction, identifying the most likely sites for nucleophilic or electrophilic attack and forecasting the stereochemical outcome of reactions.

Frontier Molecular Orbital (FMO) Theory:

A cornerstone of reactivity prediction is Frontier Molecular Orbital (FMO) theory. This theory posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's stability and reactivity. nih.gov A smaller gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For unsaturated cyano compounds, Density Functional Theory (DFT) calculations are commonly employed to determine the energies and spatial distributions of these orbitals. acs.org For instance, in a theoretical study of this compound, the location of the HOMO would indicate the most probable site for electrophilic attack, while the LUMO's location would highlight the site most susceptible to nucleophilic attack. The polarized triple bond of the nitrile group and the π-system of the alkene are key areas of interest.

Global Reactivity Descriptors:

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors, often calculated using methods like B3LYP/6-31G(d,p), provide a more nuanced understanding than the HOMO-LUMO gap alone. acs.org

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. acs.org |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. A harder molecule is less reactive. acs.org |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a softer molecule is more reactive. acs.org |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. acs.org |

This table illustrates the common global reactivity descriptors calculated from HOMO and LUMO energies, which are used to predict the chemical behavior of molecules.

Modeling Reaction Mechanisms:

DFT calculations are also instrumental in mapping out entire reaction pathways. For example, to study the reaction of this compound with a nucleophile, researchers can model the transition states and intermediates. This allows for the calculation of activation energies, which are crucial for predicting reaction rates and selectivity. nih.gov A computational study on the reaction of various nitriles with cysteine, a biological nucleophile, demonstrated that DFT calculations could accurately predict reaction energetics, correlating well with experimental kinetic data. nih.gov This approach could be used to predict the potential for this compound to covalently modify proteins, a key consideration in medicinal chemistry.

Computational Approaches to Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological or chemical activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are central to modern drug discovery and materials science. researchgate.net These approaches are vital for optimizing a lead compound like this compound to enhance a desired property, be it therapeutic efficacy or a specific chemical reactivity.

QSAR Modeling:

The fundamental principle of QSAR is to build a mathematical model that correlates numerical descriptors of a molecule's structure with its observed activity. innovareacademics.in The process involves several key steps:

Data Set Preparation: A series of analogous compounds with known activities is compiled.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, size, shape) are calculated.